(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
Description
(S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1212812-49-1) is a chiral amine derivative with a propylamine backbone substituted at the 3,5-positions of the phenyl ring with fluorine atoms. Its molecular formula is C₉H₁₂ClF₂N, and it has a molecular weight of 207.65 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility for pharmaceutical applications. It serves as a critical intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders and enzyme inhibitors . The stereochemistry (S-configuration) is essential for its biological activity, as enantiomeric purity often dictates binding affinity to target receptors .
Properties
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMCPLXQQXMSU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662543 | |
| Record name | (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212812-49-1 | |
| Record name | (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is subjected to reductive amination using a suitable amine, such as (S)-1-phenylethylamine, under catalytic hydrogenation conditions.
Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the amine group facilitates interaction with biological macromolecules. The hydrochloride salt form improves solubility and bioavailability, allowing for effective delivery and action within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, and stereochemistry. Key differences in molecular properties, applications, and safety are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects Fluorine vs. Methoxy: The 3,5-difluoro substitution in the target compound increases electronegativity and enhances metabolic stability compared to methoxy-substituted analogs (e.g., CAS 2061996-57-2). Methoxy groups introduce steric bulk and may reduce blood-brain barrier penetration .
Stereochemical Influence
- The (S)-enantiomer of the target compound demonstrates superior receptor selectivity compared to its (R)-counterparts (e.g., CAS 1168139-41-0). For example, in dopamine receptor studies, (S)-configured amines showed 10-fold higher affinity .
Physicochemical Properties
- Molecular Weight : Difluoro-substituted compounds (207.65 g/mol) are lighter than dimethoxy analogs (231.72 g/mol), influencing pharmacokinetics such as diffusion rates .
- Solubility : Hydrochloride salts improve aqueous solubility, but methoxy-substituted derivatives may exhibit lower solubility in polar solvents due to increased hydrophobicity .
Safety Profiles The target compound carries hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), common among aromatic amines.
Table 2: Application Comparison
Biological Activity
(S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1212812-49-1
- Molecular Formula : CHClFN
- Molecular Weight : 207.65 g/mol
The compound's structure features a propan-1-amine backbone with a 3,5-difluorophenyl group, which enhances its binding affinity to various receptors due to the electronic and steric properties imparted by the difluorophenyl moiety .
Research indicates that this compound acts primarily as a ligand in receptor binding studies. Its difluorophenyl group significantly enhances selectivity and affinity towards specific receptors, making it a candidate for therapeutic applications in treating neurological disorders.
Receptor Interactions
The compound has been studied for its interactions with dopamine receptors, specifically D3 dopamine receptors. In vitro studies suggest that it may promote β-arrestin translocation and G protein activation, which are critical pathways in neuropharmacology . The unique binding profile of this compound suggests it could serve as a selective D3 receptor agonist without significant activity at D2 receptors, which is advantageous for minimizing side effects associated with broader receptor activity .
Case Studies
- Dopaminergic Activity :
- Neuroprotection :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (S)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride | Different fluorine substitution pattern | Varies in receptor affinity |
| (S)-1-(3,5-DICHLOROPHENYL)PROPAN-1-AMINE hydrochloride | Chlorine atoms instead of fluorine | Potentially different pharmacodynamics |
| (S)-1-(3,5-DIMETHOXYPHENYL)PROPAN-1-AMINE hydrochloride | Methoxy groups replacing fluorine atoms | Altered binding characteristics |
The unique difluorophenyl group in this compound distinguishes it from these analogs by enhancing its electronic properties and receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
